Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
CAS No.: 1549864-58-5
Cat. No.: VC2899363
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1549864-58-5 |
|---|---|
| Molecular Formula | C13H12ClNO2S |
| Molecular Weight | 281.76 g/mol |
| IUPAC Name | ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 |
| Standard InChI Key | OGHBTTVCZQGEGU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Features
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate contains several key structural components:
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A central 1,3-thiazole ring (five-membered heterocycle with nitrogen and sulfur atoms)
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A 3-chlorophenylmethyl substituent at position 2 of the thiazole ring
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An ethyl carboxylate group at position 4 of the thiazole ring
The methylene bridge between the thiazole ring and the 3-chlorophenyl group provides additional conformational flexibility compared to directly linked analogs, potentially affecting the compound's biological activity and chemical reactivity.
Physicochemical Properties
Based on structural similarities with related compounds, the following properties can be estimated for Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate:
These properties suggest that Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate would possess moderate lipophilicity and membrane permeability, characteristics that are important when considering potential biological applications .
Synthetic Routes and Preparation Methods
General Synthetic Strategies
The synthesis of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate would likely involve similar approaches to those used for related thiazole derivatives. Several potential synthetic routes can be considered:
Hantzsch Thiazole Synthesis
This classical approach involves the condensation of α-haloketones with thiourea derivatives or thioamides to form the thiazole ring. For Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate, the synthesis could involve:
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Preparation of an appropriate α-haloketone containing the ethyl carboxylate functionality
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Reaction with a thioamide derived from 3-chlorophenylacetic acid
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Cyclization to form the thiazole ring
Gabriel Synthesis Approach
Another potential route could involve:
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Preparation of ethyl 2-aminothiazole-4-carboxylate
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Introduction of the 3-chlorophenylmethyl group via nucleophilic substitution with 3-chlorobenzyl halide
Reaction Conditions and Considerations
The synthesis of this compound would require careful control of reaction conditions to ensure selectivity and yield. Key considerations include:
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Temperature control (typically 60-80°C for thiazole ring formation)
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Selection of appropriate solvents (DMF, THF, or ethanol)
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Catalyst selection for specific transformations
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Purification methods such as column chromatography or recrystallization
Chemical Reactivity and Transformations
Reactivity of Functional Groups
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate contains several reactive sites that can undergo various chemical transformations:
Carboxylate Group Reactions
The ethyl ester group can undergo typical ester transformations:
| Reaction Type | Reagents/Conditions | Expected Products | Potential Yield |
|---|---|---|---|
| Hydrolysis | NaOH in THF/MeOH/H₂O, 20°C | 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | 90-95% |
| Transesterification | R-OH, acid or base catalyst | Different esters of 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | 70-85% |
| Reduction | LiAlH₄, dry ether | 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-methanol | 75-85% |
| Amidation | Amines, coupling reagents (EDC/HOBt) | 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxamides | 75-85% |
Thiazole Ring Reactivity
The thiazole ring can participate in various reactions:
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Electrophilic substitution (limited due to electron deficiency)
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Nucleophilic attack at C-2 position under specific conditions
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Oxidation of the sulfur atom to form sulfoxides or sulfones
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Lithiation at C-5 position followed by electrophilic quenching
Benzylic Position Reactivity
The methylene group connecting the thiazole and 3-chlorophenyl moieties is a potential site for functionalization:
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Oxidation to form a ketone
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Radical-mediated halogenation
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Deprotonation and subsequent alkylation or acylation
Selected Transformation Examples
Based on reactions of similar compounds, several transformations of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate can be predicted:
| Transformation | Reaction Conditions | Product | Mechanism |
|---|---|---|---|
| Ester hydrolysis | NaOH (2.6 eq) in THF/MeOH/H₂O | 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | Nucleophilic acyl substitution |
| Acid chloride formation | Oxalyl chloride, DMF, DCM, 0–20°C | 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | Nucleophilic acyl substitution |
| Benzylic oxidation | KMnO₄, phase-transfer conditions | 2-(3-chlorobenzoyl)-1,3-thiazole-4-carboxylic acid ethyl ester | Radical oxidation |
| Chlorophenyl substitution | Pd-catalyzed cross-coupling (e.g., Suzuki) | Diversely substituted derivatives | Oxidative addition/reductive elimination |
Applications in Scientific Research
Use as a Building Block in Organic Synthesis
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate could serve as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for selective chemical modifications, making it a versatile building block for:
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Construction of extended heterocyclic systems
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Synthesis of potential drug candidates
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Preparation of molecular probes for biological studies
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Development of new materials with specific properties
Biological Activity and Medicinal Chemistry
Predicted Biological Activities
Based on structural similarities with other thiazole derivatives, Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate might exhibit the following biological activities:
Antimicrobial Activity
Thiazole derivatives have demonstrated antibacterial and antifungal properties in numerous studies. The presence of a halogenated aromatic ring often enhances these activities. The compound might show activity against:
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Gram-positive bacteria (e.g., Staphylococcus aureus)
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Gram-negative bacteria (e.g., Escherichia coli)
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Various fungal species (e.g., Candida albicans)
Enzyme Inhibition
Compounds with similar structures have shown inhibitory activity against various enzymes, including:
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Kinases involved in cellular signaling
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Proteases important in disease processes
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Enzymes involved in infectious disease pathways
Structure-Activity Relationships
The biological activity of Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate would be influenced by several structural features:
| Structural Feature | Potential Impact on Biological Activity |
|---|---|
| Thiazole ring | Provides rigidity and specific electronic properties; can interact with target binding sites |
| 3-Chlorophenyl group | Increases lipophilicity; can engage in π-stacking interactions; the chlorine can form halogen bonds |
| Methylene linker | Introduces conformational flexibility, potentially allowing better fit into binding pockets |
| Ethyl carboxylate | Can participate in hydrogen bonding; serves as a site for further derivatization |
Comparison with Structural Analogs
Relationship to Known Compounds
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate shares structural similarities with several documented compounds:
Comparison with Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
| Feature | Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate |
|---|---|---|
| Structure | Contains methylene linker between thiazole and chlorophenyl | Direct attachment of chlorophenyl to thiazole |
| Molecular Weight | ~281.76 g/mol | 267.73 g/mol |
| Flexibility | Higher conformational flexibility | More rigid structure |
| LogP | Estimated higher due to additional CH₂ group | 3.8 |
| Potential binding mode | May access different binding pockets due to flexible linker | More constrained binding geometry |
| Feature | Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
|---|---|---|
| Halogen | Chlorine | Fluorine |
| Carboxyl group | Ethyl ester | Free carboxylic acid |
| Molecular Weight | ~281.76 g/mol | 237.25 g/mol |
| Solubility | Less water-soluble | More water-soluble due to free acid |
| Hydrogen bonding | Hydrogen bond acceptor only | Both hydrogen bond donor and acceptor |
| Metabolic stability | May require hydrolysis for activation | May directly engage with biological targets |
The replacement of chlorine with fluorine and the carboxylic acid versus ethyl ester would significantly impact the compound's pharmacokinetic properties and potential biological activities.
Analytical Methods for Characterization
Spectroscopic Characterization
Several spectroscopic techniques would be valuable for characterizing Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals in ¹H NMR (CDCl₃):
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiazole C5-H | ~8.0-8.1 | singlet | 1H |
| Aromatic protons | ~7.2-7.4 | complex pattern | 4H |
| CH₂ linker | ~4.2-4.3 | singlet | 2H |
| OCH₂CH₃ | ~4.3-4.4 | quartet | 2H |
| OCH₂CH₃ | ~1.3-1.4 | triplet | 3H |
Mass Spectrometry
Expected mass spectral features:
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Molecular ion [M]⁺ at m/z ~281.7
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Fragment ions corresponding to loss of ethoxy group
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Distinctive isotope pattern due to chlorine (³⁵Cl/³⁷Cl)
Infrared Spectroscopy
Key expected IR absorption bands:
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C=O stretching of ester group (~1700-1720 cm⁻¹)
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C=N stretching of thiazole ring (~1650 cm⁻¹)
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C-S stretching (~700-800 cm⁻¹)
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C-Cl stretching (~750-780 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be suitable for purity determination and analysis, with the following conditions:
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Reverse-phase column (C18)
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Mobile phase: acetonitrile/water gradient
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Detection: UV at 254 nm (due to aromatic and thiazole chromophores)
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Expected retention time: comparable to similar thiazole derivatives
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